5-Methyl-3-heptene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

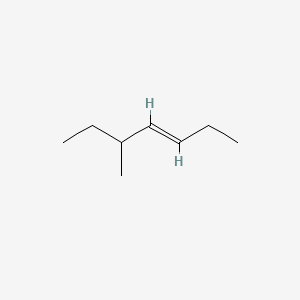

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-methylhept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNTZRCUPAYGLG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53510-18-2, 13172-91-3 | |

| Record name | 5-Methyl-3-heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053510182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-heptene (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-heptene Isomers (E and Z)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of the (E) and (Z) isomers of 5-methyl-3-heptene (B85671). Two primary synthetic strategies, the reduction of an alkyne precursor and the Wittig reaction, are detailed, offering pathways to selectively obtain the desired stereoisomer. This document includes detailed experimental protocols, comparative data tables, and mechanistic diagrams to assist researchers in the practical application of these methods.

Introduction

This compound is a valuable organic compound whose isomers can serve as building blocks in the synthesis of more complex molecules, including pharmacologically active compounds. The stereochemistry of the double bond is crucial for the biological activity and physical properties of the final products. Therefore, the ability to selectively synthesize either the (E) or (Z) isomer is of significant importance in organic synthesis and drug development. This guide outlines two robust and stereocontrolled methods for the synthesis of these isomers.

Synthetic Pathways

Two principal retrosynthetic disconnections for this compound lead to two distinct and effective synthetic strategies: the stereoselective reduction of an alkyne and the Wittig olefination.

IUPAC name for 5-Methyl-3-heptene stereoisomers

An In-depth Technical Guide to the IUPAC Nomenclature of 5-Methyl-3-heptene Stereoisomers

Introduction

In the fields of chemical research and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Stereoisomers, which are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space, can exhibit significantly different biological activities. Consequently, the unambiguous naming of stereoisomers according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is a critical requirement. This guide provides a detailed technical breakdown of the stereoisomers of this compound and the systematic approach to their naming.

Structural Analysis of this compound

The IUPAC name this compound indicates a seven-carbon chain (heptane) with a double bond originating at the third carbon (3-ene) and a methyl group attached to the fifth carbon (5-Methyl). An initial analysis of this structure reveals two stereogenic elements:

-

A double bond between carbon 3 and carbon 4, which can give rise to geometric isomers.

-

A chiral center at carbon 5, which is bonded to four different substituent groups, leading to enantiomers.

The presence of both a stereogenic double bond and a chiral center means that this compound can exist as four distinct stereoisomers.

Methodology: Assignment of Stereochemical Descriptors

The Cahn-Ingold-Prelog (CIP) priority rules are the foundation for assigning the configuration of stereocenters.[1][2][3] This system assigns a priority to the substituents attached to a stereocenter based on atomic number.[3][4][5]

E/Z Configuration at the C3-C4 Double Bond

To determine the configuration of the double bond, the substituents on each carbon of the double bond are ranked. If the highest-priority groups on each carbon are on the same side of the double bond, it is assigned the Z configuration (from the German zusammen, meaning "together").[4][6][7][8] If they are on opposite sides, it is assigned the E configuration (from the German entgegen, meaning "opposite").[4][6][7][8]

-

At Carbon 3: The attached groups are an ethyl group (-CH₂CH₃) and a hydrogen atom (-H). The ethyl group has a higher priority than the hydrogen atom because carbon has a higher atomic number than hydrogen.

-

At Carbon 4: The attached groups are a (1-methylpropyl) group and a hydrogen atom (-H). The (1-methylpropyl) group has a higher priority than the hydrogen atom.

R/S Configuration at the Chiral Carbon (C5)

The configuration of the chiral center at C5 is determined by assigning priorities to the four different groups attached to it and observing their spatial arrangement.

-

Attached Groups at C5:

-

-CH=CHCH₂CH₃ (the rest of the heptene (B3026448) chain towards the double bond)

-

-CH₂CH₃ (ethyl group)

-

-CH₃ (methyl group)

-

-H (hydrogen atom)

-

-

Priority Assignment: The priorities are assigned based on the atomic number of the atoms directly bonded to the chiral center. If there is a tie, the atoms at the next position in the chain are compared.[1][3]

-

Priority 1: -CH=CHCH₂CH₃

-

Priority 2: -CH₂CH₃

-

Priority 3: -CH₃

-

Priority 4: -H

-

To assign the configuration, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is R (from the Latin rectus, meaning "right").[5] If the sequence is counter-clockwise, the configuration is S (from the Latin sinister, meaning "left").[5]

Data Presentation: The Stereoisomers of this compound

Combining the two possible configurations at the double bond (E and Z) with the two possible configurations at the chiral center (R and S) results in four possible stereoisomers. Their IUPAC names are summarized in the table below.

| Stereoisomer | Configuration at C3=C4 | Configuration at C5 | Full IUPAC Name |

| 1 | E | R | (3E,5R)-5-Methyl-3-heptene |

| 2 | E | S | (3E,5S)-5-Methyl-3-heptene |

| 3 | Z | R | (3Z,5R)-5-Methyl-3-heptene |

| 4 | Z | S | (3Z,5S)-5-Methyl-3-heptene |

Visualizations

Workflow for Stereoisomer Identification

The following diagram illustrates the logical workflow for identifying and naming the stereoisomers of a molecule like this compound.

Caption: A flowchart of the process for identifying and naming stereoisomers.

Relationships Between Stereoisomers

The four stereoisomers of this compound have specific relationships with one another, as depicted in the diagram below. Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images.

Caption: The enantiomeric and diastereomeric relationships among the four stereoisomers.

Conclusion

The systematic application of IUPAC nomenclature and the Cahn-Ingold-Prelog priority rules allows for the precise and unambiguous naming of all stereoisomers of this compound. This level of specificity is crucial for researchers and drug development professionals to ensure the correct identification, synthesis, and testing of stereochemically pure compounds, thereby guaranteeing the safety and efficacy of pharmaceutical products.

References

- 1. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 2. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

5-Methyl-3-heptene molecular weight and formula

Technical Guide: 5-Methyl-3-heptene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a concise technical overview of this compound, a branched alkene. It details the fundamental molecular and physical properties, including its chemical formula and molecular weight. The information is presented to support research and development activities where this compound may be used as a starting material, intermediate, or reference standard.

Molecular Identity and Properties

This compound is an organic compound classified as an unsaturated hydrocarbon. Its structure consists of a seven-carbon chain with a double bond located at the third carbon and a methyl group attached to the fifth carbon. Due to the double bond, it exists as cis- (Z) and trans- (E) stereoisomers.

Chemical Structure and Formula

The molecular structure of this compound is fundamental to its chemical behavior. The molecular formula for this compound is C8H16.[1][2][3]

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques. The calculated molecular weight for this compound is approximately 112.21 g/mol .[1][2][3][4] Other reported values include 112.22 g/mol and 112.2126 g/mol .[2][5]

Data Summary

The core quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C8H16 | [1][2][3][5] |

| Molecular Weight | 112.21 g/mol | [1][3][4][6] |

| CAS Registry Number | 53510-18-2 (unspecified stereochemistry) | [2] |

| 13172-91-3 (cis- and trans- mixture) | [3][5] | |

| Physical State | Liquid | [5] |

| Color | Colorless | [5] |

Experimental Protocols

Precise characterization and quantification of this compound require standardized experimental methods. Below are detailed protocols for key analytical experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Methodology:

-

Sample Preparation: Dilute 1 µL of the this compound sample in 1 mL of high-purity hexane.

-

Instrument Setup:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

-

Injection Volume: 1 µL, split ratio 50:1.

-

-

Mass Spectrometer Setup:

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 35-350 m/z.

-

-

Data Analysis: Integrate the total ion chromatogram (TIC). Purity is calculated as the peak area of this compound divided by the total area of all peaks, expressed as a percentage. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Logical Relationships and Visualization

Understanding the isomeric relationship of this compound is crucial for predicting its properties and reactivity. The double bond at the C3 position gives rise to two distinct geometric isomers.

References

- 1. (Z)-5-Methylhept-3-ene | C8H16 | CID 5364727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (cis-and trans-mixture) | C8H16 | CID 5462826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 53510-18-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. labproinc.com [labproinc.com]

- 6. 3-Heptene, 5-methyl- (CAS 13172-91-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 5-Methyl-3-heptene (CAS Registry Number: 53510-18-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for the synthesis, purification, and spectroscopic characterization of 5-Methyl-3-heptene.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This compound exists as a mixture of (E) and (Z) stereoisomers.

| Property | Value | Reference |

| CAS Registry Number | 53510-18-2 | [1][2] |

| Molecular Formula | C₈H₁₆ | [1][2] |

| Molecular Weight | 112.21 g/mol | [1][2] |

| IUPAC Name | 5-Methylhept-3-ene | [1] |

| Boiling Point | 115-117 °C (estimated) | |

| Density | 0.71 g/cm³ (estimated) | |

| Enthalpy of Vaporization | 38.9 kJ/mol |

Synthesis of this compound via Wittig Reaction

A common and effective method for the synthesis of alkenes such as this compound is the Wittig reaction. This approach involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, propanal can be reacted with the ylide generated from (1-methylbutyl)triphenylphosphonium bromide.

Caption: Wittig reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

(1-Methylbutyl)triphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Propanal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Ylide Generation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend (1-methylbutyl)triphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add one equivalent of n-butyllithium in hexanes dropwise to the suspension. The formation of a characteristic deep orange or red color indicates the formation of the ylide.

-

Stir the resulting ylide solution at 0°C for 1 hour.

-

-

Wittig Reaction:

-

To the ylide solution at 0°C, slowly add a solution of one equivalent of propanal in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification

The crude this compound can be purified by fractional distillation to separate it from the triphenylphosphine oxide byproduct and any unreacted starting materials.

Caption: Experimental workflow for the purification of this compound.

Experimental Protocol: Purification by Fractional Distillation

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Add the crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.

-

Heat the flask gently.

-

Collect the fraction that distills at the boiling point of this compound (approximately 115-117 °C).

Spectroscopic Data for Structural Elucidation

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | m | 2H | -CH=CH- |

| ~2.0 | m | 1H | -CH(CH₃)- |

| ~1.9 | q | 2H | =CH-CH₂-CH₃ |

| ~1.3 | m | 2H | -CH₂-CH₃ (at C5) |

| ~0.9 | t | 3H | =CH-CH₂-CH₃ |

| ~0.85 | d | 3H | -CH(CH₃)- |

| ~0.8 | t | 3H | -CH₂-CH₃ (at C5) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch |

| 2960-2850 | Strong | C-H stretch (alkane) |

| ~1660 | Weak | C=C stretch (alkene) |

| ~965 | Strong | =C-H bend (trans alkene) |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity | Assignment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M - CH₃]⁺ |

| 83 | Strong | [M - C₂H₅]⁺ |

| 69 | Strong | [M - C₃H₇]⁺ |

| 55 | Very Strong | [C₄H₇]⁺ |

| 41 | Strong | [C₃H₅]⁺ |

Safety Information

This compound is a flammable liquid and vapor.[1] Handle with care in a well-ventilated area, away from ignition sources. Standard personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This technical guide provides essential information for the synthesis, purification, and characterization of this compound. The Wittig reaction offers a reliable synthetic route, and the compound can be effectively purified by fractional distillation. The provided spectroscopic data serves as a reference for structural confirmation.

References

Spectroscopic Analysis of 5-Methyl-3-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-3-heptene, a valuable organic compound in various research and development applications. This document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with a plausible Mass Spectrometry (MS) fragmentation pattern, to aid in the identification and characterization of this molecule. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally derived spectra for this compound, the following data has been generated using established spectroscopic prediction tools and knowledge of characteristic functional group frequencies. These data are intended to be representative and should be used as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for the (E) and (Z) isomers of this compound. Predictions were generated using the online NMR prediction tool, NMRDB.org.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts (ppm), Multiplicities, and Integrations for this compound.

| Assignment ((E)-isomer) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1 | 0.90 | t | 3H |

| H2 | 1.39 | m | 2H |

| H3 | 5.39 | m | 1H |

| H4 | 5.32 | m | 1H |

| H5 | 1.95 | m | 1H |

| H6 | 1.39 | m | 2H |

| H7 | 0.88 | t | 3H |

| H8 (Methyl) | 0.88 | d | 3H |

| Assignment ((Z)-isomer) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1 | 0.90 | t | 3H |

| H2 | 1.39 | m | 2H |

| H3 | 5.39 | m | 1H |

| H4 | 5.32 | m | 1H |

| H5 | 2.40 | m | 1H |

| H6 | 1.39 | m | 2H |

| H7 | 0.88 | t | 3H |

| H8 (Methyl) | 0.88 | d | 3H |

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound.

| Carbon ((E)-isomer) | Predicted Chemical Shift (ppm) |

| C1 | 13.7 |

| C2 | 29.5 |

| C3 | 125.8 |

| C4 | 135.2 |

| C5 | 41.5 |

| C6 | 29.5 |

| C7 | 11.8 |

| C8 (Methyl) | 19.8 |

| Carbon ((Z)-isomer) | Predicted Chemical Shift (ppm) |

| C1 | 13.7 |

| C2 | 29.5 |

| C3 | 124.8 |

| C4 | 134.1 |

| C5 | 36.1 |

| C6 | 29.5 |

| C7 | 11.8 |

| C8 (Methyl) | 20.3 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, an alkene, the key absorptions are expected to be from C-H and C=C bonds.

Table 3: Expected Infrared (IR) Absorption Bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | 3000-3100 | Medium |

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C=C Stretch | 1640-1680 | Medium to Weak |

| C-H Bend (sp³) | 1375-1470 | Medium |

| =C-H Bend (out-of-plane) | 650-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The expected molecular ion peak for this compound (C₈H₁₆) would be at a mass-to-charge ratio (m/z) of 112. The fragmentation pattern is predicted based on the stability of the resulting carbocations, with allylic cleavage being a dominant pathway.

Table 4: Plausible Mass Spectrometry Fragmentation of this compound.

| m/z | Possible Fragment Ion | Fragment Structure |

| 112 | [C₈H₁₆]⁺• (Molecular Ion) | [CH₃CH₂CH=CHCH(CH₃)CH₂CH₃]⁺• |

| 97 | [C₇H₁₃]⁺ | Loss of •CH₃ |

| 83 | [C₆H₁₁]⁺ | Loss of •C₂H₅ |

| 69 | [C₅H₉]⁺ | Loss of •C₃H₇ |

| 55 | [C₄H₇]⁺ | Allylic cleavage |

| 41 | [C₃H₅]⁺ | Allylic cleavage |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above for a volatile liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.

-

For ¹³C NMR, set up a proton-decoupled experiment.

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Initiate data acquisition.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (splitting patterns) to deduce proton coupling information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, allowing the liquid to spread into a thin film between the plates.

-

Alternatively, for an ATR-FTIR spectrometer, place a drop of the sample directly onto the ATR crystal.

2. Data Acquisition:

-

Place the salt plate assembly or the ATR accessory into the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Transfer the solution to a GC vial and cap it securely.

2. Instrument Setup and Data Acquisition:

-

Set the GC oven temperature program to ensure separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Set the injector temperature and the transfer line temperature to ensure efficient vaporization and transfer of the sample to the mass spectrometer.

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Set the mass spectrometer to scan over a suitable m/z range (e.g., 35-300 amu).

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

3. Data Analysis:

-

The GC will separate the components of the sample, and the mass spectrometer will record a mass spectrum for each eluting peak.

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

-

Compare the obtained spectrum with a library of known spectra for confirmation.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in a mass spectrometer.

Caption: General workflow for spectroscopic analysis of a liquid sample.

Caption: Plausible fragmentation pathway of this compound in EI-MS.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 5-Methyl-3-heptene (B85671)

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) chemical shifts for the (E) and (Z) isomers of this compound. 13C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, offering detailed insights into the carbon framework.[1] This document outlines the predicted 13C NMR chemical shifts for these isomers, details a general experimental protocol for acquiring such spectra, and discusses the underlying principles governing the observed chemical shifts. Visual diagrams are provided to illustrate molecular structures and logical workflows, adhering to best practices for data visualization and clarity.

Introduction to 13C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy provides invaluable information about the carbon skeleton of a molecule. The chemical shift (δ) of a 13C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[1][2] Unlike 1H NMR, the chemical shifts for 13C nuclei span a much wider range, typically from 0 to 220 ppm, which minimizes signal overlap and allows for the clear resolution of individual carbon atoms.[1] For molecules with stereoisomers, such as the (E) and (Z) forms of this compound, 13C NMR is particularly useful for distinguishing between them due to the sensitivity of chemical shifts to the spatial arrangement of substituents.

Predicted 13C NMR Chemical Shifts of this compound

Due to the limited availability of published experimental data, the following chemical shifts for the (E) and (Z) isomers of this compound have been generated using validated computational prediction models. These predicted values provide a reliable basis for spectral assignment and isomer identification.

Structure and Numbering

The structures of (E)-5-methyl-3-heptene and (Z)-5-methyl-3-heptene are shown below, with carbon atoms numbered for spectral assignment.

Data Presentation

The predicted 13C NMR chemical shifts for both isomers are summarized in the tables below.

Table 1: Predicted 13C NMR Chemical Shifts for (E)-5-methyl-3-heptene

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 13.8 |

| C2 | 25.6 |

| C3 | 125.0 |

| C4 | 135.2 |

| C5 | 39.5 |

| C6 | 29.8 |

| C7 | 11.6 |

| C5-Methyl | 19.5 |

Table 2: Predicted 13C NMR Chemical Shifts for (Z)-5-methyl-3-heptene

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 13.6 |

| C2 | 20.8 |

| C3 | 123.8 |

| C4 | 134.1 |

| C5 | 34.3 |

| C6 | 29.6 |

| C7 | 11.8 |

| C5-Methyl | 20.1 |

Discussion of Chemical Shift Assignments

The chemical shifts of carbon atoms in alkenes are primarily influenced by their hybridization and the steric environment.

-

sp2 Hybridized Carbons (C3 and C4): These carbons, involved in the double bond, resonate at the lowest field (highest ppm values) due to the deshielding effect of the π-electron system.[1] The chemical shifts for C3 and C4 are predicted to be in the range of 123-136 ppm.

-

sp3 Hybridized Carbons: The remaining carbons (C1, C2, C5, C6, C7, and C5-Methyl) are sp3 hybridized and appear at a higher field (lower ppm values).

-

Stereochemical Effects (γ-gauche effect): The most significant difference between the (E) and (Z) isomers is often observed in the chemical shifts of the allylic carbons due to the γ-gauche effect. In the (Z)-isomer, the C2 and C5 carbons are sterically hindered, leading to an upfield shift (lower ppm) compared to the (E)-isomer. This is evident in the predicted shifts for C2 (20.8 ppm in Z vs. 25.6 ppm in E) and C5 (34.3 ppm in Z vs. 39.5 ppm in E). This steric compression causes a polarization of the C-H bond, increasing the electron density around the carbon nucleus and thus increasing its shielding.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a 13C NMR spectrum of a liquid sample like this compound.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid extraneous signals that could complicate spectral interpretation.[1]

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl3) is a common choice for nonpolar organic compounds.[3] The deuterium (B1214612) signal is used by the spectrometer to lock the magnetic field.

-

Concentration: For 13C NMR, a higher concentration is generally required compared to 1H NMR due to the low natural abundance of the 13C isotope.[4][5] A concentration of 20-50 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typical.[3]

-

Procedure:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of CDCl3).

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][6]

-

The final volume in the NMR tube should be approximately 4-5 cm in height.[4]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

Instrument Setup and Data Acquisition

The following workflow outlines the general steps for acquiring a 13C NMR spectrum on a modern NMR spectrometer.

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.[3]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.[3]

-

Tuning and Matching: The NMR probe is tuned to the 13C frequency to ensure efficient transfer of radiofrequency power and optimal signal detection.

-

Acquisition Parameters:

-

Number of Scans (ns): Due to the low sensitivity of 13C NMR, multiple scans are accumulated to improve the signal-to-noise ratio. A typical value might be 128 or 256 scans.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically used between scans to allow the nuclei to return to equilibrium.

-

-

Data Acquisition: A standard proton-decoupled 13C NMR experiment is performed. In this experiment, broadband decoupling of protons is applied, which results in a single, sharp peak for each unique carbon atom and provides a significant signal enhancement through the Nuclear Overhauser Effect (NOE).

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

-

Spectral Referencing: The chemical shift axis is calibrated relative to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.0 ppm, or by referencing the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds like this compound. The predicted chemical shifts, particularly the upfield shift of the allylic carbons in the (Z)-isomer due to the γ-gauche effect, provide a clear and reliable method for distinguishing between the (E) and (Z) stereoisomers. The detailed experimental protocol provided herein offers a standardized approach for obtaining high-quality 13C NMR spectra for such analytes, ensuring accurate and reproducible results for researchers in organic chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 5-Methyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) spectrum of 5-Methyl-3-heptene, a trisubstituted alkene. The information herein is curated for professionals in research and development who utilize spectroscopic methods for the structural elucidation of organic molecules. This document outlines the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for IR spectral analysis.

Predicted Infrared Spectrum Data for this compound

The IR spectrum of this compound is characterized by absorption bands arising from the vibrations of its constituent functional groups. As an alkene, it will exhibit characteristic peaks for C=C and vinylic C-H bonds. Additionally, as a molecule with a saturated hydrocarbon framework, it will show typical alkane C-H stretching and bending vibrations. The molecule exists as both cis and trans isomers, which can influence the exact position and intensity of certain peaks, particularly in the fingerprint region.

The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, and expected intensities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3080 - 3010 | =C-H Stretch | Alkene | Medium |

| ~2960 | C-H Asymmetric Stretch | Methyl (CH₃) | Strong |

| ~2870 | C-H Symmetric Stretch | Methyl (CH₃) | Medium |

| ~2925 | C-H Asymmetric Stretch | Methylene (B1212753) (CH₂) | Strong |

| ~2855 | C-H Symmetric Stretch | Methylene (CH₂) | Medium |

| ~1670 - 1665 | C=C Stretch | Trisubstituted Alkene | Weak to Medium |

| ~1465 | C-H Scissoring | Methylene (CH₂) | Medium |

| ~1380 | C-H Bending | Methyl (CH₃) | Medium |

| ~970 | =C-H Bend (Out-of-plane) | trans-Alkene | Strong |

| ~840 - 800 | =C-H Bend (Out-of-plane) | Trisubstituted Alkene | Medium |

Note: The presence and specific wavenumber of the =C-H out-of-plane bending vibrations are highly dependent on the isomeric form (cis/trans) of the double bond.

Experimental Protocol for Infrared Spectroscopy

A standard procedure for obtaining the IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is detailed below.

Objective: To acquire a high-quality infrared spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

-

Sample of this compound

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone (B3395972) to remove any residues. Allow the crystal to air dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the liquid sample.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument's software will automatically subtract the previously collected background spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Process the spectrum as needed, which may include baseline correction or smoothing.

-

Identify and label the significant absorption bands and compare them to known correlation charts or a reference spectrum if available.

-

-

Cleaning:

-

After the analysis is complete, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

-

Workflow for IR Spectrum Analysis

The logical progression from sample preparation to the final structural interpretation in an IR spectroscopic analysis is crucial for accurate results. The following diagram illustrates this standard workflow.

Caption: Workflow for IR Spectrum Analysis.

Interpretation of Key Spectral Features

The IR spectrum of an alkene like this compound can be divided into several key regions:

-

> 3000 cm⁻¹: The presence of a weak to medium band in the 3100-3000 cm⁻¹ region is a clear indication of C-H stretching vibrations where the carbon is sp² hybridized, characteristic of alkenes and aromatic compounds.[1]

-

< 3000 cm⁻¹: Strong absorption bands just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the methyl and methylene groups of the molecule's alkyl backbone.[2]

-

~1670 cm⁻¹: A band in the 1680-1640 cm⁻¹ range corresponds to the C=C double bond stretching vibration.[1] For a trisubstituted alkene like this compound, this peak is expected to be in the upper end of this range and may be of weak to medium intensity.[3]

-

1500-650 cm⁻¹ (Fingerprint Region): This region contains a complex series of absorption bands that are unique to the molecule. The strong bands for C-H bending vibrations of the =C-H group are found here.[1] Specifically, a strong band around 965 cm⁻¹ would indicate a trans configuration of the double bond, while trisubstituted alkenes often show a band in the 840-800 cm⁻¹ range.[3][4] The C-H bending vibrations for the methyl and methylene groups also appear in this region.[1]

By carefully analyzing these regions, researchers can confirm the presence of the alkene functional group and the overall hydrocarbon structure of this compound.

References

Technical Guide: Gas Chromatography-Mass Spectrometry (GC-MS) of 5-Methyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analysis of 5-Methyl-3-heptene using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to support research, quality control, and drug development activities involving this compound.

Introduction

This compound is a volatile organic compound (VOC) with the chemical formula C₈H₁₆. As an unsaturated hydrocarbon, its detection and quantification are crucial in various fields, including environmental monitoring, petrochemical analysis, and as a potential impurity or degradation product in pharmaceutical formulations. GC-MS is the gold standard for the analysis of such volatile compounds, offering high-resolution separation and definitive identification.

Physicochemical and Chromatographic Data

A summary of the key physical, chemical, and chromatographic data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [1] |

| CAS Number | 53510-18-2 |

| Boiling Point | Not available |

| Kovats Retention Index (Standard Non-Polar Column) | 766, 767.8[1] |

| Kovats Retention Index (Semi-Standard Non-Polar Column) | 753.7, 756, 758, 758.7, 765.5[1] |

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. The major ions observed are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 55 | Base Peak | [C₄H₇]⁺ (Allylic carbocation) |

| 83 | High | [C₆H₁₁]⁺ (Loss of an ethyl radical) |

| 41 | High | [C₃H₅]⁺ (Allylic carbocation) |

| 112 | Low to absent | [C₈H₁₆]⁺ (Molecular Ion) |

Experimental Protocols

A representative experimental protocol for the GC-MS analysis of this compound is detailed below. This protocol is based on established methods for the analysis of volatile hydrocarbons.

Sample Preparation

For the analysis of this compound, samples can be prepared using either direct liquid injection or headspace sampling, depending on the sample matrix and concentration.

-

Direct Liquid Injection:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a final concentration of approximately 10-100 µg/mL.

-

Vortex the solution to ensure homogeneity.

-

Transfer an aliquot of the solution to a 2 mL autosampler vial for GC-MS analysis.

-

-

Headspace Sampling:

-

Place a known amount of the liquid or solid sample into a headspace vial.

-

Seal the vial tightly with a septum and cap.

-

Incubate the vial at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

-

A sample of the headspace gas is then automatically injected into the GC-MS system.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Injector Temperature | 250°C |

| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature: 40°C, hold for 2 minutes. Ramp: 10°C/min to 200°C, hold for 5 minutes. |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | 35 - 350 amu |

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

Data Interpretation

Chromatographic Analysis

The retention time of this compound on a non-polar column is primarily influenced by its boiling point and molecular structure. The Kovats retention index provides a standardized measure for compound identification by comparing its retention time to that of n-alkanes. The experimental retention index should fall within the range of the reported values for confident identification.

Mass Spectral Analysis

The mass spectrum provides a molecular fingerprint of the compound. For this compound, the molecular ion at m/z 112 is often of low abundance or absent due to its instability. The fragmentation pattern is key to its identification:

-

m/z 83: This fragment likely arises from the loss of an ethyl radical (C₂H₅•), a common fragmentation pathway for ethyl-substituted compounds.

-

m/z 55 (Base Peak): This is the most abundant ion and is characteristic of a C₄H₇⁺ fragment. Its high stability is attributed to the formation of a resonance-stabilized allylic carbocation, a favored fragmentation for alkenes.

-

m/z 41: This ion corresponds to a C₃H₅⁺ fragment, which is also a stable allylic carbocation. It can be formed through further fragmentation or rearrangement of larger fragments.

The presence and relative abundance of these key ions, in conjunction with the retention time, provide a high degree of confidence in the identification of this compound. For quantitative analysis, a calibration curve should be prepared using certified reference standards.

References

Thermal properties of 5-Methyl-3-heptene (boiling point, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known thermal properties of 5-Methyl-3-heptene, a volatile organic compound. Due to the limited availability of primary experimental data in peer-reviewed literature, this document compiles estimated values from chemical databases and outlines the standard methodologies that would be employed for their precise experimental determination.

Core Thermal Properties

The boiling and melting points are critical physical constants for the characterization, purification, and handling of chemical compounds. They provide insight into the substance's volatility, intermolecular forces, and physical state under varying temperatures.

Data Presentation

The available thermal property data for this compound is summarized below. It is important to note that these values are predominantly derived from computational estimations and should be confirmed by empirical measurement for applications requiring high precision.

| Property | Value | Notes |

| Boiling Point | 115.24 °C | Estimated at 760.00 mm Hg[1] |

| 120.2 °C | Estimated[2] | |

| Melting Point | -103.01 °C | Estimated[2] |

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile hydrocarbon like this compound, several methods are applicable.

1. Simple Distillation Method: This is a classical and direct method for determining the boiling point of a liquid.

-

Apparatus: A distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

A sample volume (typically >5 mL) of this compound is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The flask is heated gently. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask, ensuring it measures the temperature of the vapor that is in equilibrium with the liquid.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser, where it liquefies and is collected in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the bulk of the liquid, is the boiling point.

-

The ambient atmospheric pressure is also recorded, as boiling point is pressure-dependent.

-

2. Gas Chromatography (GC) Method (Simulated Distillation): This analytical technique can determine the boiling point distribution of hydrocarbon mixtures and is standardized by methods such as ASTM D2887.

-

Principle: The sample is injected into a heated gas chromatograph. The components of the sample travel through a capillary column at rates determined by their boiling points and interactions with the column's stationary phase.

-

Procedure:

-

The GC column temperature is programmed to increase at a reproducible rate.

-

A calibration curve is generated by running a known mixture of hydrocarbons with well-documented boiling points under the same conditions.

-

The retention time of this compound is measured.

-

The boiling point is determined by correlating its retention time to the calibration curve.

-

Melting Point Determination

For substances that are liquid at room temperature, the melting point (or freezing point) must be determined at sub-ambient temperatures.

1. Capillary Method with Cryo-cooling: This is a common and accurate method for determining the melting point of a solidified sample.

-

Apparatus: A melting point apparatus with a cooling capability (or a standard apparatus used in a cold room/with a cold bath), and glass capillary tubes.

-

Procedure:

-

A small liquid sample of this compound is introduced into a glass capillary tube, which is then sealed.

-

The sample is frozen by immersing the capillary in a cooling medium (e.g., a dry ice/acetone bath or liquid nitrogen).

-

The frozen capillary is placed into the heating block of a melting point apparatus that has been pre-cooled to a temperature below the expected melting point.

-

The sample is heated slowly (e.g., 1-2 °C per minute) while being observed through a magnifying lens.

-

The temperature range is recorded from the point at which the first liquid droplet appears to the point at which the entire solid sample has melted into a clear liquid. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the empirical determination of the thermal properties of a volatile organic compound like this compound.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 5-Methyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of the alkene 5-Methyl-3-heptene. This molecule serves as an excellent case study for understanding the interplay of geometric and optical isomerism. This document details the structural features leading to its stereoisomers, presents available physicochemical data, outlines relevant experimental protocols for synthesis and separation, and provides a visual representation of the stereoisomeric relationships.

Introduction to the Stereochemistry of this compound

This compound (C8H16) is an acyclic alkene that exhibits both geometric (cis/trans or E/Z) isomerism and chirality (R/S isomerism). This dual nature of its stereochemistry results in the existence of four distinct stereoisomers.

Geometric Isomerism: The presence of a carbon-carbon double bond between the third and fourth carbon atoms (C3 and C4) restricts free rotation, leading to two possible geometric arrangements of the substituents. These are designated as:

-

(E)-5-Methyl-3-heptene (trans): The higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z)-5-Methyl-3-heptene (cis): The higher priority groups on each carbon of the double bond are on the same side.

Chirality: The carbon atom at the fifth position (C5) is a stereocenter (or chiral center) as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a propenyl group (the remainder of the carbon chain containing the double bond). This chirality gives rise to two enantiomers for each geometric isomer, designated by the Cahn-Ingold-Prelog (CIP) priority rules as:

-

(R)-5-Methyl-3-heptene

-

(S)-5-Methyl-3-heptene

Consequently, the four possible stereoisomers of this compound are the diastereomeric pairs of enantiomers: (3E, 5R)-5-Methyl-3-heptene and (3E, 5S)-5-Methyl-3-heptene, and (3Z, 5R)-5-Methyl-3-heptene and (3Z, 5S)-5-Methyl-3-heptene.

Physicochemical Properties of this compound Stereoisomers

| Property | Stereoisomer | Value | Source |

| Boiling Point | trans-5-methyl-3-heptene | 112 °C | [1] |

| Refractive Index | Mixture of cis and trans | 1.40 | [2] |

| Specific Gravity | Mixture of cis and trans | 0.71 | [2] |

| Optical Rotation | Not available | Not available | - |

Note: The lack of specific optical rotation data for the (R) and (S) enantiomers of this compound highlights a gap in the current chemical literature. The determination of this property would require the successful synthesis or separation of the individual enantiomers and subsequent analysis by polarimetry.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and chiral separation of this compound are not explicitly documented. However, established methodologies for the synthesis and separation of analogous chiral alkenes can be adapted. The following sections provide representative protocols.

Stereoselective Synthesis of Chiral Alkenes (Representative Protocol)

The stereoselective synthesis of a specific enantiomer of a chiral alkene can be achieved through various asymmetric synthesis strategies. One common approach is the use of a chiral catalyst in a key bond-forming reaction. The following is a generalized protocol inspired by modern catalytic methods for the asymmetric synthesis of chiral alcohols which can be subsequently converted to chiral alkenes.

Objective: To synthesize an enantiomerically enriched chiral alkene.

Methodology: Asymmetric Carboalumination of Alkenes Followed by Elimination

This method involves the zirconium-catalyzed asymmetric carboalumination of a terminal alkene, which can be adapted to introduce a chiral center, followed by further synthetic steps to form the desired alkene.

Step 1: Zirconium-Catalyzed Asymmetric Carboalumination (ZACA Reaction)

-

In a glovebox, a solution of a chiral zirconocene (B1252598) dichloride catalyst in an appropriate solvent (e.g., dichloromethane) is prepared.

-

To this solution, a trialkylaluminum reagent (e.g., trimethylaluminum) is added at a controlled temperature (e.g., -78 °C).

-

The terminal alkene substrate is then added dropwise to the reaction mixture.

-

The reaction is stirred for a specified period, allowing for the formation of the chiral organoaluminum intermediate.

Step 2: Conversion to a Chiral Alcohol

-

The reaction mixture containing the chiral organoaluminum species is quenched by the addition of an oxidizing agent (e.g., oxygen or a peroxide) to yield the corresponding chiral alcohol.

-

The product is then purified using standard techniques such as column chromatography.

Step 3: Dehydration to the Chiral Alkene

-

The purified chiral alcohol is subjected to a dehydration reaction to form the alkene. This can be achieved using a variety of reagents, such as a strong acid (e.g., sulfuric acid) or by conversion to a good leaving group (e.g., a tosylate) followed by elimination with a non-nucleophilic base.

-

The resulting chiral alkene is then purified by distillation or chromatography.

Chiral Separation of Alkene Enantiomers (Representative Protocol)

The separation of enantiomers of a chiral alkene like this compound can be effectively achieved using chiral chromatography, either by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Objective: To separate a racemic mixture of a chiral alkene into its individual enantiomers.

Methodology: Chiral Gas Chromatography (GC)

Chiral GC is particularly well-suited for the separation of volatile compounds like this compound.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: A column with a chiral stationary phase (CSP), such as a cyclodextrin-based phase (e.g., Rt-βDEXsm), is crucial for enantiomeric separation.

Procedure:

-

Sample Preparation: The racemic mixture of the chiral alkene is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.

-

Injection: A small volume of the sample solution (typically 1 µL) is injected into the GC inlet.

-

Chromatographic Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

-

Oven Temperature Program: An optimized temperature program is used to achieve separation. This typically involves an initial hold at a lower temperature, followed by a temperature ramp to a final temperature.

-

Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Detector Temperature: The FID is maintained at a high temperature to ensure efficient detection.

-

-

Data Analysis: The retention times of the two enantiomers will differ on the chiral column. The relative peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Visualization of Stereoisomeric Relationships

The relationships between the four stereoisomers of this compound can be visualized using the following diagram. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

Caption: Stereoisomeric relationships of this compound.

References

A Technical Guide to the Grignard Reaction for Synthesizing Precursors of 5-Methyl-3-heptene

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[1][2] This guide provides an in-depth technical overview of the application of the Grignard reaction for the synthesis of 5-methyl-3-heptanol (B97940), a key secondary alcohol precursor which can be subsequently dehydrated to form 5-methyl-3-heptene. This synthesis is of significant interest to researchers and professionals in drug development and fine chemical manufacturing.

The reaction proceeds by attacking a carbonyl group with the strongly nucleophilic carbon atom of the Grignard reagent.[2][3] This initial addition forms a tetrahedral magnesium alkoxide intermediate, which is then protonated in a subsequent acidic workup step to yield the final alcohol product.[1][2] The synthesis of a secondary alcohol like 5-methyl-3-heptanol is typically achieved by reacting a Grignard reagent with an aldehyde.[4][5][6]

Reaction Pathway and Mechanism

The synthesis of 5-methyl-3-heptanol can be strategically achieved by the reaction of a pentylmagnesium bromide Grignard reagent with propanal. The Grignard reagent is prepared in situ from the corresponding alkyl halide, 2-bromopentane (B28208), and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[7][8]

Overall Reaction Scheme

The logical pathway involves two main stages: the formation of the Grignard reagent and its subsequent reaction with the aldehyde.

Detailed Reaction Mechanism

The core of the reaction is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of propanal.

-

Nucleophilic Attack: The highly polar carbon-magnesium bond of the Grignard reagent places a partial negative charge on the carbon, making it a potent nucleophile.[7] It attacks the electron-deficient carbonyl carbon of propanal.

-

Intermediate Formation: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[1][2]

-

Protonation: An acidic workup, typically with a mild acid like ammonium (B1175870) chloride or dilute hydrochloric acid, protonates the alkoxide to yield the final alcohol product, 5-methyl-3-heptanol.[9][10]

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous secondary alcohols via the Grignard reaction.[11] Critical Note: Grignard reagents are extremely reactive towards protic solvents, including water.[12] All glassware must be thoroughly flame- or oven-dried, and anhydrous solvents must be used throughout the procedure.[8]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Magnesium Turnings | Mg | 24.31 | 184 | 1.15 |

| 2-Bromopentane | C₅H₁₁Br | 151.04 | 160 | 1.0 |

| Propanal | C₃H₆O | 58.08 | 160 | 1.0 |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | Solvent |

| Iodine | I₂ | 253.81 | 1 crystal | Initiator |

| Sat. aq. NH₄Cl | - | - | - | Quenching |

Experimental Workflow

The procedure involves the careful, sequential execution of reagent formation, reaction, and product isolation.

Detailed Procedure

Part 1: Preparation of sec-Pentylmagnesium Bromide

-

Assemble a three-necked, round-bottom flask, equipped with a reflux condenser (topped with a drying tube or nitrogen inlet), a mechanical stirrer, and a pressure-equalizing dropping funnel, after flame-drying all components.

-

Place magnesium turnings into the flask. Add a single crystal of iodine, which acts as an activator.[13]

-

In the dropping funnel, prepare a solution of 2-bromopentane in approximately one-third of the total anhydrous diethyl ether.

-

Add a small portion (approx. 10%) of the 2-bromopentane solution to the magnesium. Initiation is indicated by the fading of the iodine color and gentle boiling of the ether.[1] If the reaction does not start, gentle warming with a heating mantle may be required.

-

Once initiated, add the remaining 2-bromopentane solution dropwise at a rate sufficient to maintain a steady reflux.

-

After the addition is complete, continue stirring for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent should be a grayish, cloudy solution.[1]

Part 2: Reaction with Propanal and Workup

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Prepare a solution of propanal in the remaining anhydrous diethyl ether and add it to the dropping funnel.

-

Add the propanal solution dropwise to the stirred, cold Grignard reagent. The rate of addition should be controlled to manage the exothermic reaction and maintain a low temperature.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour.

-

Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.[1]

-

Transfer the entire mixture to a separatory funnel. Separate the organic (ether) layer.

-

Extract the aqueous layer two more times with portions of diethyl ether.

-

Combine all organic extracts and wash with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether solvent using a rotary evaporator.

-

The crude product, an oily residue, can be purified by fractional distillation under atmospheric pressure.

Quantitative Data and Yield

The yield of Grignard reactions can be highly variable and is significantly affected by the purity of reagents and the exclusion of atmospheric moisture.[12] Based on analogous syntheses, a representative yield and key physical properties of the product are summarized below.

| Parameter | Value | Reference |

| Theoretical Yield | 20.84 g (based on 160 mmol) | Calculated |

| Actual Yield | ~7.5 g | [11] |

| Percent Yield | ~36% | [11] |

| Appearance | Clear Liquid | [11] |

| Boiling Point | 160-161 °C | [11] |

| Refractive Index (n²⁰_D) | 1.429 - 1.430 | [11]* |

*Note: Data is for the analogous compound 4-methyl-3-heptanol, presented as a representative expectation for this class of synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. dasher.wustl.edu [dasher.wustl.edu]

- 12. rsc.org [rsc.org]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactions of the Double Bond in 5-Methyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-heptene (B85671) is an eight-carbon asymmetrical alkene with the chemical formula C₈H₁₆.[1][2][3] Its structure, featuring a double bond between the third and fourth carbon atoms and a methyl group at the fifth position, gives rise to both cis and trans isomers. The electron-rich double bond is the primary site of reactivity, making it susceptible to a variety of addition reactions. This guide provides a detailed overview of the common and synthetically useful reactions involving the double bond of this compound, complete with reaction mechanisms, detailed experimental protocols, and quantitative data derived from analogous systems.

Core Reactions and Mechanisms

The reactivity of this compound is characteristic of alkenes, primarily involving electrophilic additions. In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. This initial step typically forms a carbocation intermediate, the stability of which dictates the regioselectivity of the reaction according to Markovnikov's rule.

Electrophilic Addition of Hydrogen Halides (Hydrohalogenation)

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds through a classic electrophilic addition mechanism. The reaction is regioselective, following Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms. In the case of this compound, the two carbons of the double bond have one hydrogen each, so two carbocation intermediates of similar stability (secondary carbocations) can be formed, leading to a mixture of products. However, the carbocation at position 4 is slightly more stable due to hyperconjugation with the adjacent methyl group.

Reaction Scheme:

(E/Z)-5-Methyl-3-heptene + HBr → 4-Bromo-5-methylheptane and 3-Bromo-5-methylheptane

Mechanism:

The reaction is initiated by the attack of the alkene's π bond on the electrophilic hydrogen of the hydrogen halide. This forms a carbocation intermediate and a halide ion. The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product.

Logical Relationship of Hydrohalogenation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (E)-5-Methyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (E)-5-Methyl-3-heptene, a valuable alkene intermediate in organic synthesis. The described methodology utilizes a two-step approach, commencing with the preparation of a key phosphonate (B1237965) reagent via the Michaelis-Arbuzov reaction, followed by a highly stereoselective Horner-Wadsworth-Emmons (HWE) olefination to yield the target (E)-alkene. This protocol is designed to be a practical guide for laboratory chemists, offering comprehensive, step-by-step instructions to facilitate the efficient and stereocontrolled synthesis of (E)-5-Methyl-3-heptene.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with applications ranging from the construction of complex natural products to the development of novel pharmaceuticals. (E)-5-Methyl-3-heptene is a chiral alkene that can serve as a versatile building block in various synthetic endeavors. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely employed method for the synthesis of alkenes, particularly for its general high stereoselectivity in favor of the (E)-isomer.[1][2] This protocol details a reliable and efficient synthesis of (E)-5-Methyl-3-heptene, beginning with the synthesis of the necessary phosphonate reagent.

Overall Synthetic Scheme

The synthesis of (E)-5-Methyl-3-heptene is achieved through a two-step sequence as illustrated below. The first step is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and 2-bromobutane (B33332) to form diethyl (1-methylpropyl)phosphonate.[3] The second step is the Horner-Wadsworth-Emmons reaction of the synthesized phosphonate with propanal to yield the desired (E)-5-Methyl-3-heptene.[4][5]

Caption: Overall synthetic route to (E)-5-Methyl-3-heptene.

Experimental Protocols

Part 1: Synthesis of Diethyl (1-methylpropyl)phosphonate (Michaelis-Arbuzov Reaction)

This procedure outlines the synthesis of the phosphonate reagent required for the subsequent HWE reaction. The Michaelis-Arbuzov reaction of a trialkyl phosphite with an alkyl halide is a classic method for the formation of a carbon-phosphorus bond.[3][6]

Materials:

-

Triethyl phosphite

-

2-Bromobutane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triethyl phosphite (1.0 eq) and 2-bromobutane (1.2 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), heat the reaction mixture to reflux (approximately 150-160 °C) with vigorous stirring.

-

Monitor the progress of the reaction by observing the evolution of ethyl bromide, which can be collected in a cooled receiver. The reaction is typically complete within 3-5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to remove any unreacted starting materials and byproducts, yielding diethyl (1-methylpropyl)phosphonate as a colorless oil.

Part 2: Synthesis of (E)-5-Methyl-3-heptene (Horner-Wadsworth-Emmons Reaction)

This protocol describes the stereoselective synthesis of the target alkene using the phosphonate prepared in Part 1. The HWE reaction with non-stabilized ylides generally provides the (E)-alkene as the major product.[1][7]

Materials:

-

Diethyl (1-methylpropyl)phosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Propanal

-

Schlenk flask or a three-necked round-bottom flask

-

Syringes

-

Magnetic stirrer

-

Ice bath

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-